Prenyl-IN-1
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Overview
Description
Prenyl-IN-1 is a compound that belongs to the class of prenylated molecules, which are characterized by the attachment of prenyl groups to various acceptors Prenylation is a significant post-translational modification that plays a crucial role in the regulation of cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prenyl-IN-1 typically involves the prenylation of aromatic compounds. Prenylation reactions are catalyzed by prenyltransferases, which transfer prenyl moieties from prenyl donors such as dimethylallyl diphosphate, geranyl diphosphate, farnesyl diphosphate, or geranylgeranyl diphosphate to aromatic acceptors . The reaction conditions often include the use of organic solvents and specific catalysts to achieve regioselective and stereoselective prenylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic prenylation processes. These processes utilize recombinant prenyltransferases to catalyze the transfer of prenyl groups to target molecules. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Prenyl-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield prenyl oxides, while reduction may produce prenyl alcohols.
Scientific Research Applications
Prenyl-IN-1 has a wide range of scientific research applications:
Chemistry: this compound is used as a building block in the synthesis of complex organic molecules.
Biology: this compound is studied for its role in cellular signaling and regulation.
Industry: This compound is used in the production of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of Prenyl-IN-1 involves the prenylation of target proteins, which facilitates their attachment to cell membranes. This modification is crucial for the proper functioning of proteins involved in signal transduction pathways. This compound targets specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Prenyl-IN-1 is unique due to its specific prenylation pattern and the resulting biological activities. Unlike other prenylated compounds, this compound exhibits distinct regioselectivity and stereoselectivity, making it a valuable tool in biochemical and pharmacological research .
Properties
CAS No. |
360561-53-1 |
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Molecular Formula |
C28H24ClN5O2 |
Molecular Weight |
498.0 g/mol |
IUPAC Name |
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]-2-phenoxybenzonitrile |
InChI |
InChI=1S/C28H24ClN5O2/c29-23-5-4-6-24(14-23)34-12-11-32(19-28(34)35)18-25-16-31-20-33(25)17-21-9-10-22(15-30)27(13-21)36-26-7-2-1-3-8-26/h1-10,13-14,16,20H,11-12,17-19H2 |
InChI Key |
JAUARQFUHQYXHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1CC2=CN=CN2CC3=CC(=C(C=C3)C#N)OC4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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